molecular formula C14H19N3O3S B2430380 6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 901868-38-0

6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B2430380
CAS No.: 901868-38-0
M. Wt: 309.38
InChI Key: HXBFVIANZMOYHK-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Thione Formation: The thione group at position 2 can be introduced through a thiation reaction using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Amination: The 3-methoxypropylamino group can be introduced through a nucleophilic substitution reaction using 3-methoxypropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the process to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives with different functional groups

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-4-(3-methoxypropylamino)-1H-quinazoline: Lacks the thione group, which may affect its biological activity and chemical properties.

    4-(3-methoxypropylamino)-1H-quinazoline-2-thione: Lacks the methoxy groups at positions 6 and 7, which may influence its reactivity and interactions with molecular targets.

    6,7-dimethoxy-1H-quinazoline-2-thione:

Uniqueness

6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both methoxy and thione groups, along with the 3-methoxypropylamino substituent, allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6,7-dimethoxy-4-(3-methoxypropylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-18-6-4-5-15-13-9-7-11(19-2)12(20-3)8-10(9)16-14(21)17-13/h7-8H,4-6H2,1-3H3,(H2,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBFVIANZMOYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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